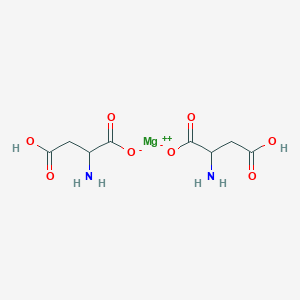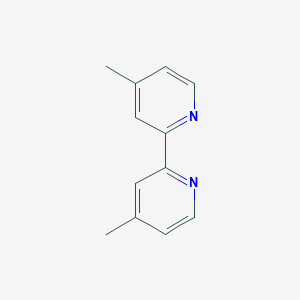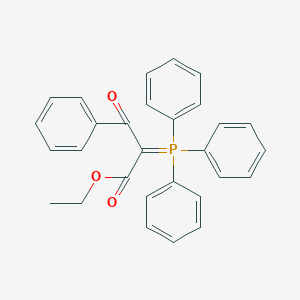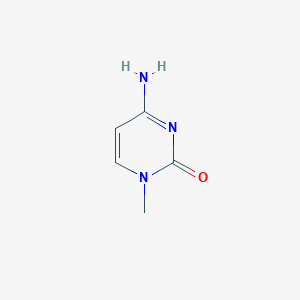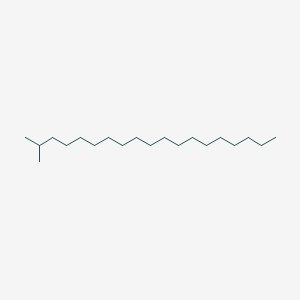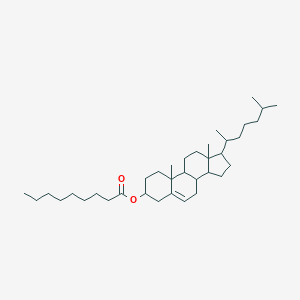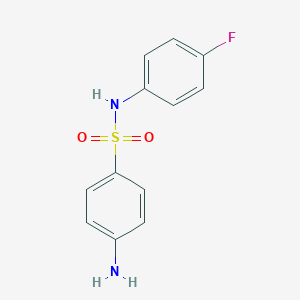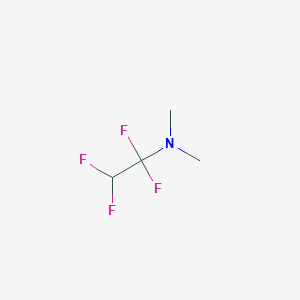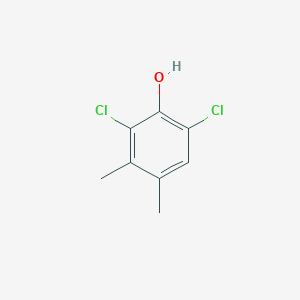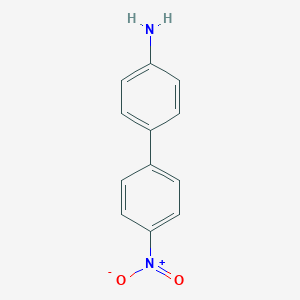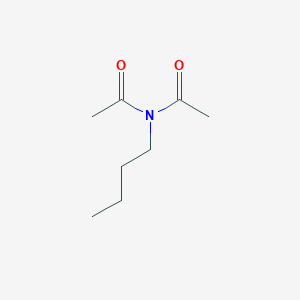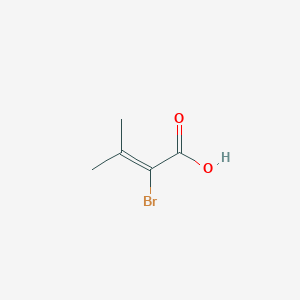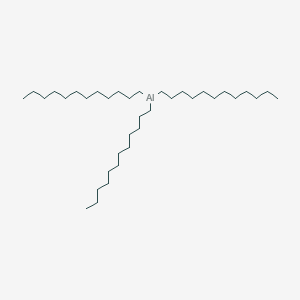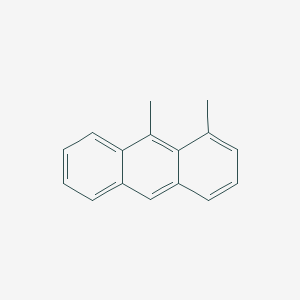
1,9-Dimethylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a yellow crystalline solid that is highly soluble in organic solvents and is commonly used as a fluorescent probe in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
1,9-Dimethylanthracene has been extensively used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe in biochemical and physiological studies to measure the concentration and distribution of various molecules, including proteins, lipids, and nucleic acids. It has also been used in the development of biosensors for the detection of various analytes.
Mecanismo De Acción
The mechanism of action of 1,9-Dimethylanthracene involves the absorption of light energy by the molecule, which causes it to enter an excited state. The molecule then emits light as it returns to its ground state. The wavelength and intensity of the emitted light depend on the environment surrounding the molecule, making it a useful tool for measuring various parameters in biological systems.
Efectos Bioquímicos Y Fisiológicos
1,9-Dimethylanthracene has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, it has been shown to interact with various biomolecules, including proteins and nucleic acids, which can affect their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,9-Dimethylanthracene in lab experiments is its high sensitivity and selectivity for measuring various parameters in biological systems. It is also relatively easy to use and can be incorporated into various experimental setups. However, it has some limitations, including its tendency to photobleach and its sensitivity to environmental factors such as pH and temperature.
Direcciones Futuras
There are several potential future directions for research involving 1,9-Dimethylanthracene. One area of interest is the development of new biosensors and imaging techniques that utilize the molecule's unique fluorescent properties. Another area of research is the investigation of the molecule's interactions with various biomolecules and the development of new drugs and therapies based on these interactions.
Conclusion:
1,9-Dimethylanthracene is a versatile molecule that has a wide range of potential applications in scientific research. Its unique fluorescent properties make it a useful tool for measuring various parameters in biological systems, and it has minimal toxicity and is relatively easy to use. Further research in this area has the potential to lead to new discoveries and advancements in various fields of science.
Métodos De Síntesis
1,9-Dimethylanthracene can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Wurtz reaction, and the reduction of 1,9-dimethylanthraquinone. The most commonly used method involves the Friedel-Crafts reaction, which involves the reaction of anthracene with a mixture of acetic anhydride and aluminum chloride in the presence of a catalyst such as sulfuric acid.
Propiedades
Número CAS |
1523-23-5 |
|---|---|
Nombre del producto |
1,9-Dimethylanthracene |
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1,9-dimethylanthracene |
InChI |
InChI=1S/C16H14/c1-11-6-5-8-14-10-13-7-3-4-9-15(13)12(2)16(11)14/h3-10H,1-2H3 |
Clave InChI |
CKZCNFPQIPSSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |
SMILES canónico |
CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |
Otros números CAS |
1523-23-5 |
Sinónimos |
1,9-Dimethylanthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




